molecular formula C32H52O4 B12400451 (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol

(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol

Cat. No.: B12400451
M. Wt: 500.8 g/mol
InChI Key: IBUQIGYUDWWLGC-FJKUPRPISA-N
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Description

(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is a cucurbitane-type triterpenoid. It has been studied for its potential biological activities, although it has shown no inhibitory effects against certain cancer cell lines .

Preparation Methods

Chemical Reactions Analysis

(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol, being a triterpenoid, can undergo various chemical reactions typical of this class of compounds. These reactions may include:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogen gas with a palladium catalyst .

Scientific Research Applications

(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol has been primarily studied for its potential biological activities. Despite showing no inhibitory effects against certain cancer cell lines (MCF-7, HepG2, Du145, Colon205, and HL-60) in MTT assays

    Chemistry: As a natural product, it can serve as a model compound for studying triterpenoid biosynthesis and chemical transformations.

    Biology: Investigating its role in plant metabolism and potential interactions with biological targets.

    Medicine: Exploring its potential therapeutic effects, despite the initial lack of activity against cancer cell lines.

    Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.

Mechanism of Action

The specific mechanism of action for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is not well-documented. as a triterpenoid, it may interact with various molecular targets and pathways involved in cellular processes. Further research is needed to elucidate its exact mechanism and identify any potential molecular targets .

Comparison with Similar Compounds

(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol can be compared with other cucurbitane-type triterpenoids, such as:

  • Cucurbitacin B
  • Cucurbitacin E
  • Cucurbitacin I

These compounds share a similar structural framework but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific epoxy and ethoxy substitutions, which may influence its chemical reactivity and biological interactions .

Properties

Molecular Formula

C32H52O4

Molecular Weight

500.8 g/mol

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-ethoxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol

InChI

InChI=1S/C32H52O4/c1-9-35-26-31-20-19-29(7)22(21(2)11-10-16-27(3,4)34)14-17-30(29,8)23(31)15-18-32(36-26)24(31)12-13-25(33)28(32,5)6/h10,15-16,18,21-26,33-34H,9,11-14,17,19-20H2,1-8H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1

InChI Key

IBUQIGYUDWWLGC-FJKUPRPISA-N

Isomeric SMILES

CCO[C@H]1[C@@]23CC[C@@]4([C@H](CC[C@]4([C@@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O1)C)[C@H](C)C/C=C/C(C)(C)O)C

Canonical SMILES

CCOC1C23CCC4(C(CCC4(C2C=CC5(C3CCC(C5(C)C)O)O1)C)C(C)CC=CC(C)(C)O)C

Origin of Product

United States

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